3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride

Description

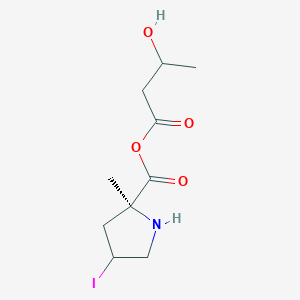

3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride is a structurally complex anhydride featuring a pyrrolidine ring substituted with a 4-iodo group and a 2-methyl group. The anhydride linkage bridges 3-hydroxybutanoic acid and the substituted pyrrolidine carboxylic acid, conferring unique steric and electronic properties. The iodine substituent introduces significant electronegativity and steric bulk, which may influence reactivity, thermal stability, and applications in organic synthesis or polymer chemistry.

Properties

Molecular Formula |

C10H16INO4 |

|---|---|

Molecular Weight |

341.14 g/mol |

IUPAC Name |

3-hydroxybutanoyl (2S)-4-iodo-2-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H16INO4/c1-6(13)3-8(14)16-9(15)10(2)4-7(11)5-12-10/h6-7,12-13H,3-5H2,1-2H3/t6?,7?,10-/m0/s1 |

InChI Key |

MJXKETKZKFWNKX-QIMWKCOFSA-N |

Isomeric SMILES |

CC(CC(=O)OC(=O)[C@@]1(CC(CN1)I)C)O |

Canonical SMILES |

CC(CC(=O)OC(=O)C1(CC(CN1)I)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of 3-hydroxybutanoic acid, which can be achieved through the oxidation of 1,3-butanediol using oxidizing agents such as potassium permanganate or chromium trioxide . The next step involves the iodination of 2-methylpyrrolidine, which can be accomplished using iodine and a suitable oxidizing agent like hydrogen peroxide . Finally, the two intermediates are coupled under anhydrous conditions to form the desired anhydride compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:

Oxidation: The hydroxybutanoic acid moiety can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The iodinated pyrrolidine ring can be reduced to form non-iodinated derivatives.

Substitution: The iodine atom in the pyrrolidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of non-iodinated pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features:

- Iodo Substituent: The 4-iodo group distinguishes this anhydride from simpler or non-halogenated analogs. Iodine’s large atomic radius and polarizability may slow reaction kinetics but enhance selectivity in certain transformations.

Reactivity in Acylation Reactions:

demonstrates that anhydrides like acetic, succinic, and propionic anhydrides achieve 35–45% acylation under standardized conditions, regardless of their structure . However, bulky substituents (e.g., triphenylacetic anhydride) reduce reactivity and yield, as seen in enantioselective esterification (). The iodine and methyl groups in the target compound may similarly lower acylation efficiency compared to linear anhydrides.

Thermal Behavior:

In epoxy curing systems (), anhydrides with distinct molecular arrangements (e.g., methylnadic anhydride, MNA) exhibit broader exothermic peaks and reduced intensity compared to structurally similar analogs (HHPA, HMPA, THPA). The iodine substituent in the target compound could disrupt molecular packing, leading to altered thermal profiles during curing or decomposition.

Comparative Data Table

Research Findings and Implications

- Reactivity : The target compound’s steric bulk may limit its utility in high-yield acylation but enhance selectivity in chiral environments.

- Thermal Stability : Its iodine substituent could improve flame retardancy or radiation resistance in polymers, though this requires experimental validation.

- Biomedical Potential: The pyrrolidine scaffold is common in pharmaceuticals (e.g., protease inhibitors). Functionalization with iodine may enable novel bioactivity or imaging applications.

Biological Activity

3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with specific substitutions that may influence its biological activity. Its structure can be represented as follows:

- Chemical Formula : C₇H₁₃I₁N₁O₃

- Molecular Weight : Approximately 250.09 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis and degradation of neurotransmitters or hormones.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting neuroprotective effects.

- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which could mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.

- Anti-inflammatory Activity : It has shown promise in reducing inflammation in various cellular models, indicating potential therapeutic applications in inflammatory diseases.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death compared to controls, supporting the compound's potential as a therapeutic agent for neurodegenerative diseases .

Study 2: Anti-inflammatory Properties

Another study focused on the compound's anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with the compound significantly decreased pro-inflammatory cytokine production, suggesting its utility in managing inflammatory responses .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.